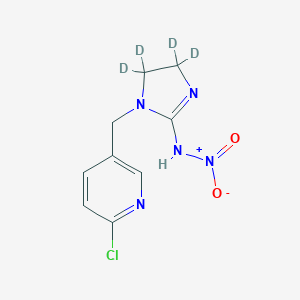
Imidacloprid-d4
Übersicht
Beschreibung
Imidacloprid-d4 is a deuterated form of imidacloprid, a neonicotinoid insecticide. It is primarily used as an analytical standard in various scientific studies. The compound is characterized by the substitution of four hydrogen atoms with deuterium atoms, which makes it useful in mass spectrometry for the quantification of imidacloprid in various matrices .
Wissenschaftliche Forschungsanwendungen
Imidacloprid-d4 is extensively used in scientific research due to its unique properties:
Analytical Chemistry: It serves as an internal standard in mass spectrometry for the quantification of imidacloprid in environmental and biological samples.
Environmental Studies: Used to study the degradation and persistence of imidacloprid in soil and water.
Toxicology: Helps in understanding the toxicokinetics and metabolism of imidacloprid in various organisms.
Agricultural Research: Used to monitor the residue levels of imidacloprid in crops and food products.
Wirkmechanismus
Target of Action
Imidacloprid-d4, like its parent compound Imidacloprid, is a neonicotinoid insecticide . Neonicotinoids are a class of neuro-active insecticides modeled after nicotine . The primary targets of this compound are the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. By binding to these receptors, this compound interferes with the normal functioning of the insect’s nervous system .
Mode of Action
This compound acts as an agonist to the nAChRs . It binds to these receptors more strongly than acetylcholine, the natural neurotransmitter, thereby overstimulating the neuron and causing a blockage of the nicotinergic neuronal pathway . This blockage prevents acetylcholine from transmitting impulses between nerves, leading to the insect’s paralysis and eventual death . It is effective on contact and via stomach action .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the transmission of nerve impulses in insects . By binding to the nAChRs, this compound disrupts normal neuronal signaling. The exact downstream effects of this disruption depend on the specific biological processes controlled by the affected neurons. The ultimate result is typically paralysis and death of the insect .
Pharmacokinetics
This compound is quickly absorbed by the oral route and rapidly distributed in nearly all organs and tissues . In rats, the oral absorption was estimated as 92-99% . This compound degrades to a large number of metabolites formed by multiple pathways . The same, or similar metabolites are found in rats, goats, and hens .
Result of Action
The primary result of this compound’s action is the paralysis and eventual death of the insect . By binding to the nAChRs, this compound prevents acetylcholine from transmitting impulses between nerves . This leads to an overstimulation of the nerves, resulting in the insect’s paralysis and eventual death .
Action Environment
This compound is primarily applied as a seed dressing and foliar sprays to protect crops in agricultural systems and landscaping . Environmental factors such as temperature, pH, and soil composition can influence the compound’s action, efficacy, and stability . For example, certain soil types may bind to this compound and reduce its bioavailability, thereby affecting its efficacy . Additionally, the compound’s stability and persistence in the environment can be influenced by factors such as sunlight exposure and microbial activity .
Biochemische Analyse
Biochemical Properties
Imidacloprid-d4, like Imidacloprid, acts on the central nervous system of insects . It interferes with the transmission of stimuli in the insect nervous system, specifically causing a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, this compound prevents acetylcholine from transmitting impulses between nerves, leading to the insect’s paralysis and eventual death .
Cellular Effects
This compound has been shown to have cytotoxic effects on human astrocytes and fibroblasts . Lower doses of this compound induced reactive oxygen species (ROS) and lysosomal membrane permeabilisation (LMP), causing apoptosis and autophagic dysfunction . High doses caused significant necrotic cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to nicotinic acetylcholine receptors . This binding prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death . This compound binds much more strongly to insect neuron receptors than to mammal neuron receptors, making this insecticide more toxic to insects than to mammals .
Temporal Effects in Laboratory Settings
Its parent compound, Imidacloprid, has been shown to have long-term environmental persistence, with residues persisting in the environment for up to 3000 days .
Dosage Effects in Animal Models
Studies on Imidacloprid have shown that it is moderately toxic on an acute oral basis to mammals . Adverse effects associated with oral administration include vomiting, decreased appetite, lethargy, diarrhea or soft feces, and difficulty walking .
Metabolic Pathways
The transformation pathway of its parent compound, Imidacloprid, includes the formation of nitrosamine, followed by its nitrosation to form the nitro-derivatives of Imidacloprid (i.e., Imidacloprid-NTG) and further oxidized to generate 6-chloronicotinic acid .
Transport and Distribution
Studies on Imidacloprid have shown that it can be absorbed by roots and transported to all parts of the plant after irrigating root .
Subcellular Localization
Given its role as an insecticide, it is likely to interact with the central nervous system of insects
Vorbereitungsmethoden
The synthesis of Imidacloprid-d4 involves the incorporation of deuterium atoms into the imidacloprid molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of imidacloprid.
Industrial production methods typically involve large-scale deuterium exchange reactions due to their cost-effectiveness and efficiency in producing deuterated compounds .
Analyse Chemischer Reaktionen
Imidacloprid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart:
Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Vergleich Mit ähnlichen Verbindungen
Imidacloprid-d4 is compared with other deuterated neonicotinoids such as:
- Thiamethoxam-d3
- Fipronil- (pyrazole-13C3, cyano-13C)
- Acetamiprid-d3
- Clothianidin-d3
These compounds are also used as analytical standards in various studies. The uniqueness of this compound lies in its specific application for the quantification of imidacloprid, providing accurate and reliable data in scientific research .
Eigenschaften
IUPAC Name |
N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTYJOPNNQFBPC-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583589 | |
| Record name | N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015855-75-0 | |
| Record name | N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015855-75-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Imidacloprid-d4 used in the analysis of pesticide residues in red wine?
A1: this compound is a deuterated analog of the pesticide Imidacloprid. It is used as an internal standard in analytical techniques like ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) []. Internal standards like this compound are crucial for accurate quantification, especially in complex matrices like red wine. They compensate for variations during sample preparation and analysis, leading to more reliable results. This is particularly important for Imidacloprid, a pesticide commonly used in vineyards that could potentially leave residues in the wine.
Q2: How does the use of this compound improve the accuracy of the analytical method?
A2: The research paper highlights that using this compound helps to reduce matrix effects []. Matrix effects occur when other components in the sample, in this case, red wine, interfere with the detection and quantification of the target analyte. Since this compound is chemically very similar to Imidacloprid, it experiences similar matrix effects. By comparing the signal from this compound in the sample to its known concentration, researchers can correct for signal suppression or enhancement caused by the matrix. This leads to a more accurate determination of the actual Imidacloprid concentration in the red wine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
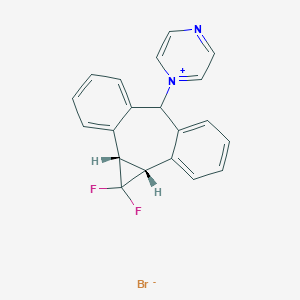
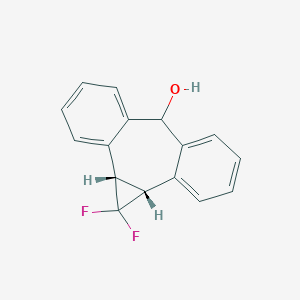
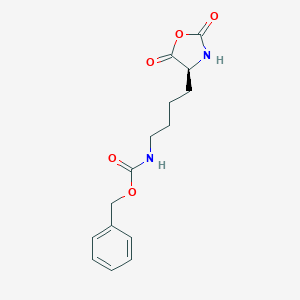
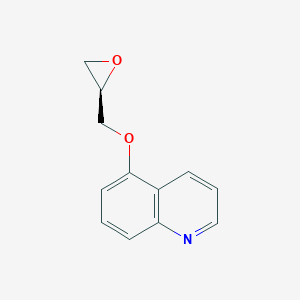
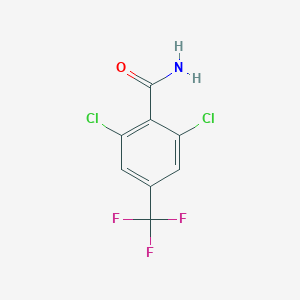
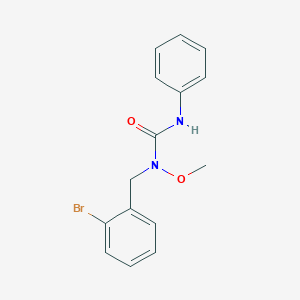
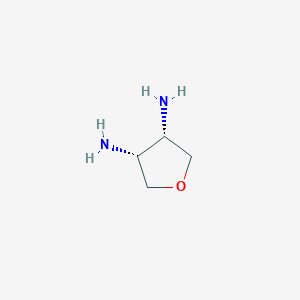
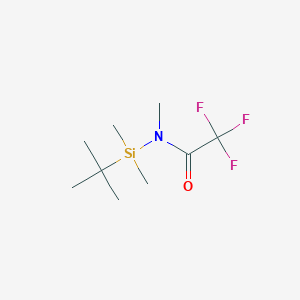
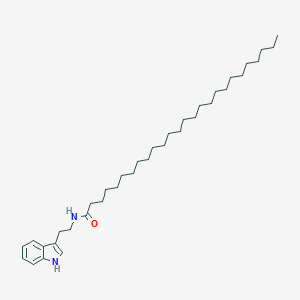
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
![2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol](/img/structure/B124462.png)
